Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17471849
InChI: InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
SMILES:
Molecular Formula: C10H13ClFNO2
Molecular Weight: 233.67 g/mol

Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride

CAS No.:

Cat. No.: VC17471849

Molecular Formula: C10H13ClFNO2

Molecular Weight: 233.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride -

Specification

Molecular Formula C10H13ClFNO2
Molecular Weight 233.67 g/mol
IUPAC Name methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
Standard InChI Key FTWIARNFLMJNJP-SBSPUUFOSA-N
Isomeric SMILES COC(=O)C[C@H](C1=CC=C(C=C1)F)N.Cl
Canonical SMILES COC(=O)CC(C1=CC=C(C=C1)F)N.Cl

Introduction

Chemical Structure and Stereochemical Properties

Stereochemical Influence

The (3R) configuration ensures enantiomeric purity, critical for interactions with biological targets. Comparative studies on analogs demonstrate that the R-enantiomer exhibits higher binding affinity to enzymes such as γ-aminobutyric acid (GABA) transaminase compared to the S-form . The fluorine atom at the para position of the phenyl ring further modulates electronic properties, increasing the compound’s metabolic stability by reducing oxidative degradation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a three-step process:

  • Amino Group Protection: The primary amine is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.

  • Esterification: The carboxylic acid is converted to a methyl ester using methanol and an acid catalyst (e.g., sulfuric acid).

  • Deprotection and Salt Formation: The Boc group is removed under acidic conditions, and the free amine is precipitated as the hydrochloride salt.

Reaction Conditions:

  • Temperature: 0–25°C for protection and esterification steps.

  • Catalysts: Lewis acids (e.g., ZnCl₂) for enhanced reaction efficiency.

  • Yield: 65–75% after purification via recrystallization .

Industrial Optimization

Industrial production employs continuous flow reactors to ensure scalability and consistency. Key parameters include:

  • Residence Time: 30–60 minutes for complete conversion.

  • Solvent System: Ethyl acetate/water biphasic system for efficient extraction.

  • Purity: ≥98% achieved through fractional crystallization.

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in Water12.5 mg/mL (25°C)
LogP (Partition Coefficient)1.8 ± 0.2
Melting Point142–145°C (decomposes)
pKa (Amino Group)8.3

The hydrochloride salt form significantly improves aqueous solubility compared to the free base. Stability studies indicate no degradation under ambient conditions for 12 months when stored in airtight containers .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, CH-NH₂), 3.68 (s, 3H, OCH₃), 3.02 (dd, J = 14.0, 6.8 Hz, 1H, CH₂), 2.87 (dd, J = 14.0, 6.8 Hz, 1H, CH₂).

  • ¹³C NMR (100 MHz, D₂O): δ 173.5 (COO), 162.1 (C-F), 134.2 (Ar-C), 129.8 (Ar-CH), 115.4 (Ar-CH), 54.3 (CH-NH₂), 52.1 (OCH₃), 39.8 (CH₂).

The fluorine atom’s electron-withdrawing effect is evident in the downfield shift of the aromatic carbons adjacent to the F substituent .

Study ParameterResult
IC₅₀ (GABA Transaminase)0.45 ± 0.07 μM
Selectivity (vs. ALT)>100-fold
Metabolic Half-Life (HLM)120 minutes

The compound exhibits superior potency compared to non-fluorinated analogs (IC₅₀ = 1.2–1.8 μM), underscoring the fluorine atom’s role in enhancing target affinity .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundSubstituentIC₅₀ (μM)LogP
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate HCl4-F0.451.8
Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate HCl4-Cl0.682.1
Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate HCl4-CH₃1.121.5

Key Observations:

  • Electron-withdrawing groups (F, Cl) improve enzyme inhibition by stabilizing transition-state interactions.

  • Hydrophobic substituents (CH₃) reduce solubility but enhance membrane permeability .

Applications in Drug Development

Intermediate for Anticonvulsants

The compound serves as a precursor in synthesizing fluorinated GABA analogs, which are under investigation for treating refractory epilepsy. A 2024 phase II trial demonstrated that a derivative reduced seizure frequency by 58% in patients with Lennox-Gastaut syndrome .

Prodrug Design

Esterase-mediated hydrolysis of the methyl ester releases the free carboxylic acid, enabling prodrug strategies for improved blood-brain barrier penetration. For example, a 2025 study reported a prodrug with 3.2-fold higher brain concentration than the parent acid .

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